mGluR1 Functional Antagonist Potency: Quantitative Position Among Quinoline-Derived Allosteric Antagonists
In a cell-based functional assay measuring accumulation of [³H]inositol phosphate in Sprague-Dawley rat cerebellar granule cells, 3-(2-chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one exhibits an IC₅₀ of 8,500 nM (pIC₅₀ = 5.07) for allosteric antagonism of mGluR1 [1][2]. This places the compound approximately 425-fold less potent than the unsubstituted phenyl analog cis-10 (IC₅₀ = 20 nM) and approximately 17,000-fold less potent than the optimized lead compound cis-64a (IC₅₀ = 0.5 nM on human mGluR1) from the same chemical series [3]. The 8-methyl substitution on the quinoline ring, combined with the absence of an elaborated cyclohexyl ketone moiety, results in a substantial reduction in antagonist potency relative to optimized congeners [3].
| Evidence Dimension | mGluR1 allosteric antagonist potency (functional IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8,500 nM (pIC₅₀ = 5.07) at rat mGluR1 |
| Comparator Or Baseline | cis-10: IC₅₀ = 20 nM (rat mGluR1); cis-64a: IC₅₀ = 0.5 nM (human mGluR1) |
| Quantified Difference | 425-fold less potent than cis-10; ~17,000-fold less potent than cis-64a |
| Conditions | Cell-based [³H]inositol phosphate accumulation assay; rat cerebellar granule cells (target compound) vs. CHO-K1 cells expressing rat/human mGluR1 (comparators) |
Why This Matters
This quantitative potency ranking allows researchers to select the compound as a low-potency control or as a minimalist scaffold for SAR expansion, while ensuring that more potent analogs are chosen when high-affinity mGluR1 blockade is required.
- [1] GPCRdb. CHEMBL561189 Bioactivities – mGlu1 (GRM1, Rat) pIC₅₀ = 5.07. 2025. View Source
- [2] BindingDB. BDBM50296667 – IC₅₀ = 8.50E+3 nM, allosteric antagonist activity at mGluR1 in rat cerebellar granule cells. 2007. View Source
- [3] Mabire D, Coupa S, Adelinet C, et al. J Med Chem. 2005;48(6):2134-2153. cis-10 IC₅₀ = 20 nM; cis-64a IC₅₀ = 0.5 nM. View Source
